molecular formula C11H13N3O2 B3835829 N-[(Z)-1-cyclopropylethylideneamino]-2-nitroaniline

N-[(Z)-1-cyclopropylethylideneamino]-2-nitroaniline

Cat. No.: B3835829
M. Wt: 219.24 g/mol
InChI Key: RVMJZDOKOJNHOB-WQLSENKSSA-N
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Description

N-[(Z)-1-cyclopropylethylideneamino]-2-nitroaniline is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a nitro group, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-1-cyclopropylethylideneamino]-2-nitroaniline typically involves the condensation of 2-nitroaniline with a cyclopropyl ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to isolate the desired product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Reduction: Formation of cyclopropylamine derivatives.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

N-[(Z)-1-cyclopropylethylideneamino]-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(Z)-1-cyclopropylethylideneamino]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins.

Comparison with Similar Compounds

N-[(Z)-1-cyclopropylethylideneamino]-2-nitroaniline can be compared with other similar compounds such as:

  • N-[(Z)-1-cyclopropylethylideneamino]-2-chloroaniline
  • N-[(Z)-1-cyclopropylethylideneamino]-2-bromoaniline

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of different substituents can alter the compound’s electronic properties, solubility, and overall stability, making this compound unique in its applications and effects.

Properties

IUPAC Name

N-[(Z)-1-cyclopropylethylideneamino]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-8(9-6-7-9)12-13-10-4-2-3-5-11(10)14(15)16/h2-5,9,13H,6-7H2,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMJZDOKOJNHOB-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1[N+](=O)[O-])C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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